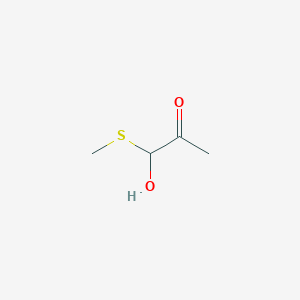

1-Hydroxy-1-(methylsulfanyl)propan-2-one

Description

1-Hydroxy-1-(methylsulfanyl)propan-2-one is a β-hydroxy ketone derivative characterized by a hydroxyl (-OH) and methylsulfanyl (-SCH₃) group attached to the same carbon atom of a propan-2-one backbone.

Properties

CAS No. |

74178-33-9 |

|---|---|

Molecular Formula |

C4H8O2S |

Molecular Weight |

120.17 g/mol |

IUPAC Name |

1-hydroxy-1-methylsulfanylpropan-2-one |

InChI |

InChI=1S/C4H8O2S/c1-3(5)4(6)7-2/h4,6H,1-2H3 |

InChI Key |

YAVMWIFJLJVKFW-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(O)SC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hydroxy-1-(methylsulfanyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of acetone with methylsulfanyl reagents under controlled conditions. For example, the reaction of acetone with methylsulfanyl chloride in the presence of a base such as sodium hydroxide can yield the desired compound. The reaction typically requires a solvent like ethanol and is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of 1-Hydroxy-1-(methylsulfanyl)propan-2-one may involve more efficient and scalable methods. One such method could be the catalytic hydrogenation of a precursor compound, such as 1-(methylsulfanyl)propan-2-one, in the presence of a suitable catalyst like palladium on carbon. This process can be optimized for higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1-(methylsulfanyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(methylsulfanyl)propan-2-one.

Reduction: The compound can be reduced to form 1-(methylsulfanyl)propan-2-ol.

Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

Oxidation: 1-(Methylsulfanyl)propan-2-one.

Reduction: 1-(Methylsulfanyl)propan-2-ol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Hydroxy-1-(methylsulfanyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-Hydroxy-1-(methylsulfanyl)propan-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the methylsulfanyl group can engage in nucleophilic or electrophilic interactions. These properties enable the compound to act as a versatile intermediate in various chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 1-Hydroxy-1-(methylsulfanyl)propan-2-one and its analogs:

²Calculated based on molecular formula.

Key Observations:

- Substituent Effects : The methylsulfanyl group (-SCH₃) in the target compound introduces sulfur, which may enhance lipophilicity and alter metabolic pathways compared to methoxy (-OCH₃) or hydroxyl (-OH) substituents in analogs.

Physical and Chemical Properties

- Solubility : The hydroxyl group enhances water solubility, while the methylsulfanyl group increases organic solubility. This dual functionality may make the compound amphiphilic.

- Stability : β-Hydroxy ketones are prone to dehydration under acidic conditions. The -SCH₃ group may stabilize intermediates via resonance or steric hindrance.

Biological Activity

1-Hydroxy-1-(methylsulfanyl)propan-2-one, also known as a methylsulfanyl derivative of propan-2-one, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and other pharmacological effects, based on diverse research findings.

1-Hydroxy-1-(methylsulfanyl)propan-2-one has the following chemical structure:

- Molecular Formula: C4H10O2S

- Molecular Weight: 118.19 g/mol

Antimicrobial Activity

Research has indicated that various methylsulfanyl compounds exhibit significant antimicrobial properties. A study evaluated the antimicrobial efficacy of several derivatives against strains such as Staphylococcus aureus and Enterococcus faecalis. The results suggested that compounds with higher lipophilicity showed enhanced activity against these pathogens, with minimum inhibitory concentrations (MICs) ranging from 18.7 to 35.8 μM for active compounds .

Table 1: Antimicrobial Activity of Methylsulfanyl Compounds

| Compound | MIC (μM) | MBC (μM) |

|---|---|---|

| 1-Hydroxy-1-(methylsulfanyl)propan-2-one | TBD | TBD |

| Compound A | 18.7 | 35.8 |

| Compound B | 25.0 | 40.0 |

Note: TBD indicates that specific data for 1-Hydroxy-1-(methylsulfanyl)propan-2-one was not available in the reviewed literature.

Anticancer Activity

The anticancer properties of methylsulfanyl derivatives have been investigated in various studies. One notable study assessed the cytotoxic effects of these compounds on human cancer cell lines, including THP-1 cells (human monocytic leukemia). The IC50 values for effective compounds ranged from 1.4 to >10 µM, indicating a potential for therapeutic applications in cancer treatment .

Table 2: Cytotoxicity of Methylsulfanyl Compounds

| Compound | IC50 (µM) |

|---|---|

| 1-Hydroxy-1-(methylsulfanyl)propan-2-one | TBD |

| Compound A | 3.5 |

| Compound B | >10 |

Other Pharmacological Effects

In addition to antimicrobial and anticancer activities, methylsulfanyl compounds have been shown to exhibit antioxidant properties and potential neuroprotective effects. A study highlighted that certain derivatives could inhibit acetylcholinesterase (AChE), suggesting a role in treating neurological disorders such as Alzheimer's disease .

Case Studies

Several case studies have been conducted to explore the biological activities of methylsulfanyl compounds:

- Case Study on Antimicrobial Efficacy : A comprehensive evaluation of a series of methylsulfanyl derivatives demonstrated significant antibacterial activity against MRSA strains, with some compounds achieving bactericidal effects at low concentrations.

- Case Study on Anticancer Properties : In vitro studies on THP-1 cells showed that specific methylsulfanyl derivatives induced apoptosis, leading to cell death in cancerous cells while sparing normal cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.